molecular formula C8H12N2O2 B13521178 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol

3-((3-Aminopyridin-2-yl)oxy)propan-1-ol

Cat. No.: B13521178
M. Wt: 168.19 g/mol
InChI Key: IZPABWNDWRPPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Aminopyridin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C8H12N2O2. It is a heterocyclic compound containing a pyridine ring substituted with an amino group and an oxypropanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 3-aminopyridine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes nucleophilic attack by the amino group to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkylamine.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

3-((3-Aminopyridin-2-yl)oxy)propan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxypropanol group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopyridin-3-yl)propan-1-ol
  • 4-Aminopyridin-3-ol hydrochloride
  • 4-aminopyridine-2-carboxylic acid
  • (3-Amino-pyridin-4-yl)-methanol

Uniqueness

3-((3-Aminopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and an oxypropanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(3-aminopyridin-2-yl)oxypropan-1-ol

InChI

InChI=1S/C8H12N2O2/c9-7-3-1-4-10-8(7)12-6-2-5-11/h1,3-4,11H,2,5-6,9H2

InChI Key

IZPABWNDWRPPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.